molecular formula C12H8O2 B8722848 1,3-Azulenedicarboxaldehyde CAS No. 38337-21-2

1,3-Azulenedicarboxaldehyde

Cat. No. B8722848
Key on ui cas rn: 38337-21-2
M. Wt: 184.19 g/mol
InChI Key: XFOPUARCKUPXFN-UHFFFAOYSA-N
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Patent
US06197825B1

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magnesium sulfate (1200 mg) and N-tert-butylhydroxylamine hydrochloride (1638 mg) is added to the solution. The mixture is heated with stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator funnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organic layers are dried over anhydrous MgSO4, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1H), 8.65 (d, 2H, J=10 Hz) 8.11 (s, 2H), 7.68 (t, 1H, J=10 Hz), 7.32 (t, 2H, J=10 Hz), 1.67 (s, 18H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8, 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm−1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]1(C=O)[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[C:3](C=O)[CH:2]=1.S([O-])([O-])(=O)=O.[Mg+2].Cl.C(NO)(C)(C)C.C([O-])(O)=O.[Na+]>N1C=CC=CC=1.C(Cl)(Cl)Cl>[CH:1]1[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:3][CH:2]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1(=CC(=C2C=CC=CC=C12)C=O)C=O
Name
Quantity
6.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1200 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
1638 mg
Type
reactant
Smiles
Cl.C(C)(C)(C)NO
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring to 95° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
STIRRING
Type
STIRRING
Details
is stirred for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into a separator funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
washed with three 30 ml portions of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 225.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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